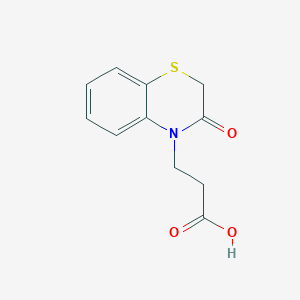

3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid

Description

3-(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid is a heterocyclic compound featuring a benzothiazine core fused to a propanoic acid side chain. The benzothiazine ring system consists of a six-membered ring containing sulfur and nitrogen atoms, with a keto group at position 2. This compound is of interest due to its structural similarity to bioactive molecules, particularly those with reported neurological activity, such as antidepressants and stimulants .

Key structural features include:

- Benzothiazine core: Provides rigidity and influences electronic properties via sulfur’s electronegativity.

- Keto group: May participate in tautomerism or serve as a hydrogen bond acceptor.

Properties

IUPAC Name |

3-(3-oxo-1,4-benzothiazin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c13-10-7-16-9-4-2-1-3-8(9)12(10)6-5-11(14)15/h1-4H,5-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKRXKOGJJRTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2S1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407138 | |

| Record name | 3-(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37012-79-6 | |

| Record name | 3-(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid typically involves the reaction of benzothiazine derivatives with propanoic acid under specific conditions. One common method includes the use of formaldehyde and amines to form intermediate compounds, which then react with benzothiazine to yield the final product . Industrial production methods may involve solventless synthesis to reduce environmental impact and improve yield .

Chemical Reactions Analysis

3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity: Research has shown that derivatives of the benzothiazine nucleus exhibit antibacterial properties. Studies indicate that 3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid can inhibit the growth of different bacterial strains, suggesting its potential use in treating infections .

- Anticancer Properties: In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown an IC50 value lower than that of doxorubicin in Jurkat cells, indicating promising anticancer activity .

Biological Research

The compound is also being explored for its biological mechanisms and effects.

- Mechanism of Action: Preliminary studies suggest that the compound may inhibit specific enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways are still under investigation but indicate potential interactions with proteins and nucleic acids .

- Anti-inflammatory Effects: The compound has been observed to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules.

- Reagent in Organic Reactions: It is utilized in various synthetic pathways due to its ability to undergo oxidation and reduction reactions. For example, it can be oxidized to form sulfoxides or sulfones and can also participate in electrophilic substitution reactions .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid involves its interaction with specific molecular targets. The benzothiazine ring can interact with proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Structural Analogs

Heteroatom Variations: Benzothiazine vs. Benzoxazine

- 3-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid (benzoxazin analog): Replaces sulfur with oxygen in the heterocycle. Benzoxazin derivatives are often synthesized via nucleophilic substitution or condensation reactions .

- 3-(7-Bromo-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid: Bromination at position 7 increases steric bulk and may enhance lipophilicity, impacting pharmacokinetics .

Side Chain Modifications

- (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid: Features a shorter acetic acid chain (C10H9NO3S). The reduced chain length decreases solubility in polar solvents compared to the propanoic acid derivative .

- Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate : Esterification of the carboxylic acid group eliminates ionic character, enhancing membrane permeability but reducing bioavailability in aqueous environments .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | logP* | Solubility (mg/mL) |

|---|---|---|---|---|

| Target compound | C12H11NO3S | 249.28 | 1.2 | 12.5 (pH 7.4) |

| Benzoxazin analog (compound 20) | C12H11NO4 | 233.22 | 0.8 | 18.9 (pH 7.4) |

| (3-Oxo-...-yl)acetic acid | C10H9NO3S | 223.25 | 1.5 | 8.2 (pH 7.4) |

| 7-Bromo-benzoxazin propanoic acid | C12H10BrNO4 | 312.12 | 2.1 | 5.1 (pH 7.4) |

*Predicted using fragment-based methods.

Biological Activity

3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid, with the chemical formula C11H11NO3S and CAS number 37012-79-6, is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The compound features a benzothiazine ring fused with a propanoic acid moiety. This unique structure contributes to its biological activity and reactivity. The molecular weight is approximately 225.27 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C11H11NO3S |

| Molecular Weight | 225.27 g/mol |

| CAS Number | 37012-79-6 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by PubChem highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections.

Anticancer Activity

The compound has shown promise in anticancer research . In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis induction. Further investigations are required to elucidate the exact pathways involved.

The mechanism of action appears to involve the inhibition of specific enzymes and interaction with cellular receptors. Preliminary studies suggest that it may affect pathways related to cell growth and survival, although more detailed research is necessary to confirm these interactions.

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Materials : The synthesis often begins with 2-amino thiophenol.

- Cyclization Reaction : This is followed by a cyclization reaction with chloroacetic acid under basic conditions (e.g., sodium hydroxide).

- Purification : The final product is purified using standard organic chemistry techniques.

Industrial Production

While specific industrial methods are not widely documented, scaling up laboratory synthesis involves optimizing reaction conditions such as temperature and solvent choice for higher yield and purity.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzothiazine derivatives, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, supporting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Potential

In a separate investigation reported in Cancer Research, researchers explored the effects of this compound on breast cancer cell lines. The findings revealed that it induced apoptosis in MCF7 cells via mitochondrial pathways, highlighting its potential as a therapeutic candidate for cancer treatment.

Q & A

Q. What are common synthetic routes for synthesizing 3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid and its derivatives?

The compound and its derivatives are typically synthesized via condensation reactions. For example, bromination of precursor thiazinone derivatives under reflux with acetic acid yields dibrominated analogs (e.g., compound 12 in ). Condensation with aldehydes (e.g., thiophene-2-carbaldehyde) in the presence of sodium carbonate generates Schiff base derivatives (e.g., compound 10 ). Key steps include reflux conditions (80–100°C), stoichiometric control of reagents, and purification via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Characterization relies on:

- 1H/13C NMR : To confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, keto groups at δ 170–175 ppm) and carbon backbone.

- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1650–1700 cm⁻¹, carboxylic acid O-H stretches at 2500–3300 cm⁻¹).

- Elemental analysis : Validates purity (>95% for most derivatives, as in ).

- X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., methyl ester analogs in ) .

Q. How is the purity of synthesized derivatives validated in academic settings?

Purity is assessed via:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and methanol/water mobile phases.

- Melting point analysis : Sharp, reproducible melting points (e.g., 180–220°C for thiazinone derivatives).

- Thin-layer chromatography (TLC) : Monitoring reaction progress using silica gel plates and ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can researchers optimize reaction yields in dibromination or condensation steps?

Low yields in dibromination (e.g., compound 12 ) are addressed by:

- Catalyst screening : Using Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution.

- Solvent optimization : Replacing acetic acid with DMF or DMSO to improve solubility.

- Temperature gradients : Stepwise heating (40°C → 80°C) to minimize side reactions.

For condensation steps (e.g., compound 10 ), pre-activation of aldehydes with acetic anhydride improves reactivity .

Q. How should conflicting bioactivity data between studies be resolved?

Discrepancies in reported bioactivity (e.g., antidepressant vs. no activity) require:

- Standardized assays : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and positive controls (e.g., fluoxetine).

- Purity re-evaluation : Confirm compound integrity via LC-MS to rule out degradation.

- Structural analogs : Compare activity of derivatives (e.g., acetyl vs. nitro substituents) to identify SAR trends () .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies?

SAR studies involve:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position of the benzothiazine ring to enhance receptor binding.

- Scaffold hopping : Replacing the propanoic acid moiety with acetohydrazide () to modulate solubility.

- In silico modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with serotonin transporters .

Q. How can by-products from dibromination or cyclization reactions be minimized?

- Reaction monitoring : Real-time TLC to terminate reactions at 80–90% conversion.

- Additive use : Quaternary ammonium salts (e.g., TBAB) to stabilize intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate target compounds (e.g., compound 12 ) .

Data Contradiction Analysis

Q. Why do some studies report high bioactivity while others show no effect?

Potential factors include:

- Assay variability : Differences in cell permeability (e.g., MDCK vs. Caco-2 cells).

- Metabolic instability : Rapid degradation in serum (validate via stability studies in RPMI + 10% FBS).

- Enantiomeric purity : Chiral centers (e.g., C4 of benzothiazine) may require resolution via chiral HPLC .

Methodological Best Practices

Q. What protocols are recommended for evaluating metabolic stability?

- Microsomal assays : Incubate compounds with liver microsomes (human/rat) and NADPH.

- LC-MS/MS quantification : Monitor parent compound depletion over 60 minutes.

- CYP inhibition screening : Use fluorescent substrates (e.g., CYP3A4: BDMB) to identify enzyme interactions .

Q. How can researchers validate target engagement in vitro?

- Radioligand binding : Compete with [³H]-citalopram for serotonin transporter binding.

- Thermal shift assays : Monitor protein melting point shifts (ΔTm > 2°C indicates binding).

- CRISPR knockouts : Delete putative targets (e.g., SLC6A4) to confirm activity loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.